2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is a complex organic compound with significant chemical properties and potential applications in scientific research. Its IUPAC name reflects its intricate structure, which includes a perfluorophenyl group and a tetrahydrotriazolo-oxazine framework. This compound is classified as a quaternary ammonium salt due to the presence of a positively charged nitrogen atom in its structure.
The synthesis of 2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
The molecular structure of 2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate can be represented using various structural formulas. The compound features:
The molecular weight of the compound is approximately 378.99 g/mol. The structural representation can be visualized using SMILES notation: FC1=C(F)C(F)=C(F)C(F)=C1N2N=C3COCC[N+]3=C2.F[B-](F)(F)F
.
The compound can participate in various chemical reactions due to its reactive sites:
Technical details about reaction conditions (temperature, pressure) and yields would enhance understanding of its reactivity.
The mechanism of action for 2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate primarily involves its role as a catalyst or reactant in organic synthesis. The positively charged nitrogen facilitates nucleophilic attacks and stabilizes transition states during reactions.
Data from kinetic studies could provide insights into the rate constants for various reactions involving this compound.
Relevant data such as melting point and boiling point should be determined experimentally for comprehensive characterization.
2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: